N'-[(E)-(2,3-dichlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide
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Overview
Description
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes two phenoxy groups and a dichlorophenyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2,2-diphenoxyacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and dichlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted phenoxy or dichlorophenyl derivatives.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit or activate certain enzymatic pathways. Additionally, its hydrazone functional group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of two phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H16Cl2N2O3 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2,2-diphenoxyacetamide |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-18-13-7-8-15(19(18)23)14-24-25-20(26)21(27-16-9-3-1-4-10-16)28-17-11-5-2-6-12-17/h1-14,21H,(H,25,26)/b24-14+ |
InChI Key |
SCGOWBKBQWVLHT-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
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